2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine
Brand Name: Vulcanchem
CAS No.: 771571-63-2
VCID: VC8294066
InChI: InChI=1S/C8H8ClF3N2S/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13/h3-4H,1-2,13H2
SMILES: C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F
Molecular Formula: C8H8ClF3N2S
Molecular Weight: 256.68 g/mol

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine

CAS No.: 771571-63-2

Cat. No.: VC8294066

Molecular Formula: C8H8ClF3N2S

Molecular Weight: 256.68 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)ethylamine - 771571-63-2

Specification

CAS No. 771571-63-2
Molecular Formula C8H8ClF3N2S
Molecular Weight 256.68 g/mol
IUPAC Name 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine
Standard InChI InChI=1S/C8H8ClF3N2S/c9-6-3-5(8(10,11)12)4-14-7(6)15-2-1-13/h3-4H,1-2,13H2
Standard InChI Key UCWYEENFIWMFAZ-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F
Canonical SMILES C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is formally named 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylethanamine under IUPAC conventions . Its molecular formula, C₈H₈ClF₃N₂S, reflects a pyridine core substituted at positions 2, 3, and 5 with sulfanylethylamine, chloro, and trifluoromethyl groups, respectively . The hydrochloride salt form (CAS 1177351-21-1) has a molecular weight of 293.14 g/mol, while the free base (CAS 771571-63-2) weighs 256.68 g/mol .

Structural Representation

Key identifiers include:

  • SMILES: C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F

  • InChIKey: UCWYEENFIWMFAZ-UHFFFAOYSA-N

  • Canonical SMILES: C1=C(C=NC(=C1Cl)SCCN)C(F)(F)F

The pyridine ring’s electron-deficient nature, exacerbated by the electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups, enhances reactivity toward nucleophilic substitution, particularly at the sulfanyl-ethylamine side chain .

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A common route involves:

  • Functionalization of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with thiourea to introduce the sulfhydryl group.

  • Alkylation with 2-chloroethylamine to attach the ethylamine side chain.

Alternative methods leverage 1,1′-thiocarbonyldiimidazole-assisted coupling, as demonstrated in related pyridine-thiourea derivatives .

Physicochemical Properties

PropertyValueSource
Molecular Weight256.68 g/mol (free base)
293.14 g/mol (HCl salt)
SolubilityLikely polar aprotic solvents (DMF, DMSO)Inferred
LogP (Partition Coefficient)Estimated 2.1–2.5Calculated

The trifluoromethyl group confers high lipid solubility, while the ethylamine moiety enhances water solubility, creating a balanced amphiphilic profile .

Future Research Directions

  • ADME Profiling: Evaluate pharmacokinetics (absorption, distribution, metabolism, excretion).

  • Derivatization: Explore acylated or alkylated variants to modulate bioactivity.

  • Target Identification: Screen against kinase libraries or bacterial enzymes .

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